N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c22-25(23,16-17-8-4-3-5-9-17)20-14-19(18-10-13-24-15-18)21-11-6-1-2-7-12-21/h3-5,8-10,13,15,19-20H,1-2,6-7,11-12,14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAKSYCFJCHWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation and is a part of the mitochondrial ribonuclease P.
Mode of Action
It is known to interact with its target, possibly altering the function of the enzyme and thus affecting the maturation of mitochondrial trna.
Pharmacokinetics
It is known that the compound has a boiling point of 99-101 °c (press: 7 torr), a density of 09843 g/cm3, and a pKa of 834±020 (Predicted).
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C18H22N2O2S
- Molecular Weight : 342.45 g/mol
- CAS Number : 955239-33-5
- SMILES Notation : C1CCCN(CC1)C(C(=O)N(S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3)=N)C
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 83.71 °C |
| Boiling Point | ~317.7 °C |
| Density | ~1.2 g/cm³ |
| Refractive Index | n20D 1.57 |
This compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid oxidation and steroid metabolism. It acts as a reversible inhibitor of 3-hydroxyacyl-CoA dehydrogenase, which is crucial in the beta-oxidation cycle .
- Antimicrobial Properties : Preliminary studies suggest that sulfonamide compounds can exhibit antimicrobial activity by interfering with bacterial folate synthesis .
- Neuroprotective Effects : There is emerging evidence indicating that this compound may interact with amyloid-beta, potentially offering protective effects against neurodegenerative diseases like Alzheimer's .
Toxicity and Safety Profile
The compound has been classified with the following safety warnings:
Pharmacological Studies
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Study on Enzyme Inhibition :
- Antimicrobial Efficacy :
- Neuroprotective Potential :
Clinical Trials
Currently, there are no completed clinical trials reported for this specific compound; however, its structural analogs are undergoing various phases of clinical evaluation for related therapeutic uses.
Scientific Research Applications
Antiproliferative Effects
Research indicates that compounds with similar structural features have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide exhibits significant activity against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The inhibition of PTPases by this compound leads to increased phosphorylation of substrates typically regulated by these enzymes, thereby enhancing its anticancer potential .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
1. Cancer Therapy
- Mechanism : Inhibition of histone deacetylases (HDACs) and PTPases.
- Case Studies : Preliminary studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential use in treating various cancers.
2. Anti-inflammatory Applications
- The compound's ability to modulate signaling pathways may also extend to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
3. Neurological Disorders
- Given its structural characteristics, there is potential for exploring its effects on neuroactive pathways, which could lead to applications in neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and azepane nitrogen are primary sites for nucleophilic substitution. Key reactions include:
For example, reaction with iodomethane in dimethylformamide (DMF) selectively alkylates the sulfonamide nitrogen, preserving the thiophene and azepane functionalities .
Oxidation and Reduction Reactions
The thiophene ring and sulfonamide sulfur exhibit redox activity:
Oxidation
-
Thiophene oxidation : Using m-chloroperbenzoic acid (mCPBA) converts the thiophene ring to a sulfoxide or sulfone.
-
Sulfonamide oxidation : Rare under mild conditions but occurs with strong oxidizers like KMnO₄, degrading the molecule.
Reduction
-
Azepane ring : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds, but the azepane’s saturated structure limits reactivity .
-
Sulfonamide group : Resistant to common reducing agents (e.g., LiAlH₄) .
Acid-Base Reactions
The compound participates in proton transfer reactions due to its weakly acidic sulfonamide NH (pKa ~10) and basic azepane nitrogen (pKa ~9.5) :
| Condition | Behavior | Application Example |
|---|---|---|
| Acidic (pH <4) | Azepane nitrogen protonates, enhancing water solubility | Salt formation for drug formulations |
| Basic (pH >10) | Sulfonamide NH deprotonates, enabling electrophilic substitution | Functionalization for SAR studies |
Electrophilic Aromatic Substitution
The phenyl and thiophene rings undergo halogenation and nitration:
| Reaction | Reagents | Position/Selectivity | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Thiophene C-2; Benzene para to -SO₂ | 65–75% | |
| Nitration | HNO₃/H₂SO₄ | Benzene meta to -SO₂ | 55–60% |
Meta-directing effects of the sulfonamide group dominate in nitration reactions .
Cyclization and Ring-Opening Reactions
The azepane ring participates in controlled ring-opening under acidic conditions (e.g., HCl/EtOH, 80°C), yielding linear amines . Conversely, intramolecular cyclization with carbonylating agents forms fused heterocycles.
Stability Under Environmental Conditions
-
Thermal stability : Decomposes above 200°C, releasing SO₂ and NH₃.
-
Photostability : Thiophene ring undergoes [2+2] cycloaddition under UV light, forming dimers.
Catalytic Cross-Coupling Reactions
The thiophene moiety enables Suzuki-Miyaura couplings with aryl boronic acids:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 5-Bromo-thiophene | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–80% |
Key Research Findings
-
Ortho-substitution on the benzene ring enhances biological activity (e.g., GlyT1 inhibition) .
-
Thiophene sulfoxidation modulates electronic properties, affecting binding affinity.
-
Stability in physiological pH (7.4) makes it suitable for in vivo studies .
This compound’s reactivity is central to its applications in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators. Further studies should explore its catalytic asymmetric synthesis and green chemistry adaptations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide with structurally or functionally related sulfonamide derivatives, focusing on molecular features, synthesis, and inferred properties.
Structural and Functional Analogues
Table 1: Key Structural Comparisons
Key Comparative Insights
Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group differs from thiophen-2-yl in ’s sulfonamide.
Azepane vs. Rigid Heterocycles: The azepane ring introduces flexibility absent in rigid frameworks like ’s oxazolidinone or ’s bicyclic system. This flexibility may improve bioavailability but reduce target specificity compared to conformationally constrained analogues .
Sulfonamide Linker Variations: Unlike the quaternary ammonium group in ’s monomer, the target compound’s neutral azepane moiety likely enhances membrane permeability due to reduced polarity. This contrasts with ionic monomers designed for amphiphilic applications (e.g., drug delivery) .
Biological Activity: highlights nitroimidazole-thiophene derivatives with antibacterial activity.
Synthetic Methodology :
- The target compound’s synthesis may parallel ’s multi-step approach, utilizing FeCl₃-mediated oxidative polymerization or amide coupling (e.g., tert-butoxycarbonyl (Boc) protection/deprotection) .
Research Findings and Implications
- Imaging Applications : ’s PT-ADA-PPR demonstrates that thiophene-sulfonamide hybrids can serve as imaging agents. The target compound’s azepane group may similarly stabilize lysosomal localization but requires fluorescence tagging for such applications .
- Antimicrobial Potential: While nitroimidazole derivatives () show explicit antibacterial activity, the target compound’s lack of nitro groups or fused heterocycles may limit direct efficacy unless modified .
- Material Science: The amphiphilic nature of ’s monomer suggests the target compound could form micelles or vesicles if functionalized with hydrophilic groups .
Preparation Methods
Reductive Amination of a Ketone Precursor
Step 1: Synthesis of 2-(Thiophen-3-yl)acetaldehyde
3-Thiopheneacetic acid is reduced to 2-(thiophen-3-yl)ethanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, achieving yields >98%. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the aldehyde.
Step 2: Reductive Amination with Azepane
The aldehyde undergoes reductive amination with azepane in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol. This one-pot reaction forms the secondary amine, which is subsequently reduced to the primary amine via catalytic hydrogenation (H2/Pd-C).
Reaction Conditions :
Nucleophilic Substitution of a Halogenated Intermediate
Step 1: Synthesis of 2-Bromo-2-(thiophen-3-yl)ethylamine
2-(Thiophen-3-yl)ethylamine is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under radical initiation (AIBN).
Step 2: Azepane Substitution
The brominated intermediate reacts with azepane in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate (K2CO3) as a base.
Reaction Conditions :
Sulfonamide Formation
The final step involves coupling the ethylamine intermediate with phenylmethanesulfonyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine (1 equiv) in dichloromethane (DCM).
- Add triethylamine (2 equiv) as a base.
- Slowly add phenylmethanesulfonyl chloride (1.1 equiv) at 0°C.
- Stir at room temperature for 4–6 hours.
- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).
Key Parameters :
Optimization and Scale-Up Considerations
Catalyst Screening for Reductive Amination
Comparative studies of reducing agents for Step 2.1 revealed the following efficiencies:
| Reducing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH3CN | Methanol | 75 | 95 |
| NaBH(OAc)3 | DCM | 68 | 92 |
| H2/Pd-C | Ethanol | 60 | 90 |
NaBH3CN in methanol provided the optimal balance of yield and purity.
Solvent Effects in Azepane Substitution
Polar aprotic solvents enhanced nucleophilic displacement in Step 2.2:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 8 | 70 |
| DMSO | 10 | 65 |
| THF | 12 | 55 |
DMF minimized side reactions and improved azepane solubility.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, Ph), 7.10–6.95 (m, 3H, thiophene), 3.85 (s, 2H, SO2CH2Ph), 3.45–3.30 (m, 2H, NCH2), 2.90–2.70 (m, 6H, azepane), 1.60–1.40 (m, 8H, azepane CH2).
- 13C NMR (100 MHz, CDCl3) : δ 142.1 (SO2), 135.5–125.3 (aromatic carbons), 58.9 (NCH2), 54.2 (azepane NCH2), 28.7–22.4 (azepane CH2).
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Adaptations
For kilogram-scale production:
- Continuous Flow Reductive Amination : A plug-flow reactor with immobilized NaBH3CN reduces reaction time to 2 hours and improves yield to 80%.
- Crystallization Optimization : Anti-solvent addition (heptane) during recrystallization increases crystal size uniformity and reduces filtration time by 40%.
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions.
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .
- Yield monitoring : Thin-layer chromatography (TLC) tracks intermediate formation .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
Answer:
X-ray crystallography is critical for determining the compound’s 3D conformation, particularly the orientation of the azepane and thiophene moieties.
- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts. Use SHELXL for refinement, leveraging its robust handling of twinned data and disorder modeling .
- Validation : Mercury CSD 2.0 visualizes intermolecular interactions (e.g., hydrogen bonds between sulfonamide and azepane) and calculates packing similarity .
- Troubleshooting : For ambiguous electron density, iterative refinement with SHELXPRO and cross-validation via R-factor analysis (target: <5%) are advised .
Basic: Which analytical techniques are essential for confirming the purity and stability of this compound?
Answer:
- Purity assessment :
- Stability testing :
- Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
Advanced: How can researchers elucidate the compound’s mechanism of action in pharmacological studies?
Answer:
- Target identification : High-throughput screening against kinase or GPCR libraries identifies potential binding partners .
- Binding assays : Surface plasmon resonance (SPR) quantifies affinity (KD values); molecular docking (AutoDock Vina) predicts binding poses .
- Functional studies :
- Enzyme inhibition : Measure IC₅₀ in vitro (e.g., COX-2 inhibition assay) .
- Receptor modulation : cAMP/GTPγS assays for GPCR activity .
Advanced: How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be addressed?
Answer:
Contradictions may arise from assay conditions or structural variability. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 37°C) .
- SAR analysis : Compare derivatives (e.g., replacing thiophene with furan) to isolate critical functional groups .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers .
Basic: What are the key physicochemical properties influencing this compound’s bioavailability?
Answer:
| Property | Value/Method | Relevance |
|---|---|---|
| LogP | ~3.2 (calculated via ChemAxon) | Predicts membrane permeability |
| Solubility | 0.5 mg/mL in PBS (pH 7.4) | Impacts in vivo efficacy |
| pKa | Sulfonamide: ~9.5; Azepane: ~10.2 | Affects ionization and binding |
Advanced: What strategies improve the compound’s solubility without compromising activity?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo .
- Crystal engineering : Co-crystallize with succinic acid to modify lattice energy .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Docking studies : Identify key residues (e.g., Lys215 in COX-2) for targeted modifications .
- MD simulations : Analyze binding stability over 100 ns trajectories (GROMACS) to prioritize derivatives .
- ADMET prediction : Use SwissADME to filter candidates with poor pharmacokinetics .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : -20°C in amber vials to prevent photodegradation.
- Humidity : Desiccator (silica gel) to avoid hygroscopic degradation .
- Stability data : HPLC confirms >95% purity after 12 months under these conditions .
Advanced: How can researchers validate the compound’s toxicity profile preclinically?
Answer:
- In vitro models :
- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .
- HepG2 cytotoxicity : Measure IC₅₀ (target: >100 μM for safe thresholds) .
- In vivo models :
- Rodent studies : 28-day repeat-dose toxicity (OECD 407) with histopathology .
- Genotoxicity : Comet assay in mouse hepatocytes .
Q. Tables for Key Data
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Evidence |
|---|---|---|
| Alkylation solvent | DMF | |
| Sulfonylation catalyst | Triethylamine | |
| Purification method | Silica gel chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
